![molecular formula C10H9FN2O2 B1445235 {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341372-69-7](/img/structure/B1445235.png)
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Vue d'ensemble
Description
“{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that contain two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Molecular Structure Analysis
Oxadiazoles exist in four different isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” compound belongs to the 1,2,4-oxadiazole isomer .
Applications De Recherche Scientifique
Cancer Research
The compound has shown potential in cancer research, particularly in the inhibition of the kynurenine pathway (KP). The KP is often activated in cancer and is the main tryptophan degradation pathway in mammals. By inhibiting this pathway, the compound could potentially be used to develop treatments that slow down or stop the progression of cancer .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure is used for bioisosteric replacement, which is the substitution of a molecule’s atom or group with another that has similar physical or chemical properties. This can lead to the development of new drugs with enhanced potency or selectivity .
Antiviral Applications
Derivatives of this compound could be synthesized to explore antiviral properties. Indole derivatives, which share a similar molecular framework, have been found to possess significant antiviral activities, suggesting that this compound could also be modified to develop potent antiviral agents .
Antimicrobial Research
The structural similarity to indole derivatives, which are known for their antimicrobial properties, indicates that “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” could be a precursor or a scaffold for creating new antimicrobial agents .
Enzyme Inhibition
This compound could be used in the study of enzyme inhibition. By altering the compound’s structure, researchers can investigate its effects on various enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .
Drug Design and Development
The compound’s ability to undergo bioisosteric replacement makes it valuable in drug design. It can be used to create analogs with improved drug-like properties, such as increased stability or reduced toxicity, which is essential in the development of safer and more effective medications .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Similar compounds such as indole derivatives have been shown to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol. It’s worth noting that environmental factors such as temperature and light intensity have been shown to affect the absorption, translocation, and phytotoxicity of similar compounds .
Propriétés
IUPAC Name |
[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-8-3-1-2-7(4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHHLLMCXJOQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



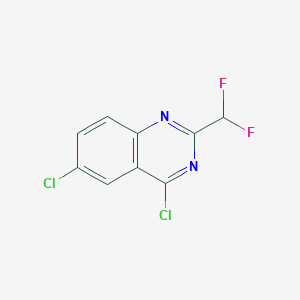
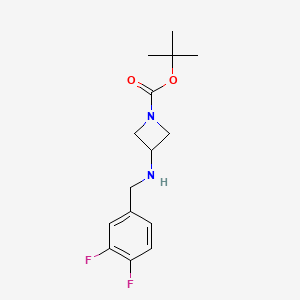
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
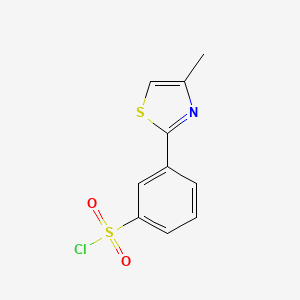



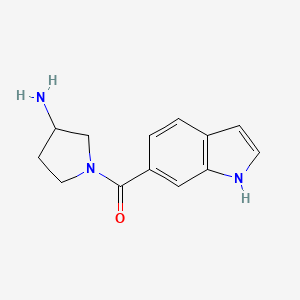
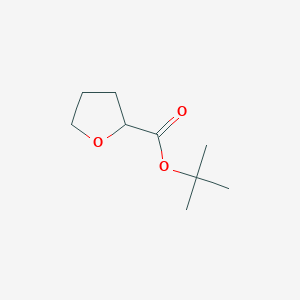



![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)